molecular formula C8H7BrO3 B142738 2-Bromo-3-hydroxy-4-methoxybenzaldehyde CAS No. 2973-58-2

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Cat. No. B142738
CAS RN: 2973-58-2
M. Wt: 231.04 g/mol
InChI Key: QPDFBPIHEDAUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is an intermediate in the synthesis of Taspine .


Synthesis Analysis

This compound can be synthesized by the bromination of 3-hydroxy-4-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is BrC6H2(OH)(OCH3)CHO . It has a molecular weight of 231.04 .


Chemical Reactions Analysis

2-Bromo-3-hydroxy-4-methoxybenzaldehyde may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) and 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 319.2±37.0 °C at 760 mmHg, and a flash point of 146.9±26.5 °C . It has a molar refractivity of 49.3±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Schiff Base Ligand

This compound is employed in the synthesis of Schiff base ligand . Schiff bases are often used as chelating ligands, forming complexes with many transition metals.

Synthesis of LPA1R Antagonists

It is applied as a reactant in the synthesis of LPA1R antagonists . These antagonists are used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts.

Synthesis of Tyrosine Kinase 6 Proteinase Inhibitors

This compound is also used in the synthesis of tyrosine kinase 6 proteinase inhibitors . These inhibitors can be used in the treatment of various diseases including cancer.

Preparation of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone (HMBS)

2-Bromo-3-hydroxy-4-methoxybenzaldehyde may be used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) .

Synthesis of 2-Cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde

It may be used in the synthesis of 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde .

Synthesis of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde

This compound can also be used in the synthesis of 3-(benzyloxy)-2-bromo-4-methoxybenzaldehyde .

Total Synthesis of Natural Products

It may also be used as a starting material in the total synthesis of the following natural products: pareitropone , denbinobin , and (±)-codeine .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of various other compounds , suggesting it may interact with multiple targets depending on the specific context.

Mode of Action

It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may influence multiple biochemical pathways.

Result of Action

It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may have diverse effects depending on the specific context.

Action Environment

It’s known that this compound is soluble in hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid , suggesting that its action may be influenced by the solvent environment.

properties

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDFBPIHEDAUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279307
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

CAS RN

2973-58-2
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2973-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2973-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Isovanillin (76.1 g, 0.5 m) was suspended in 750 ml of chloroform. Bromine (27.3 ml, 0.5 m) in 200 ml of chloroform was added at 0° slowly. Water was added to give the desired 2-bromo-3-hydroxy-4-methoxy-benzaldehyde, m.p. 197°-203°.
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Isovanillin (5 gm, 0.033 mol) was dissolved in glacial acetic acid (30 ml). Anhydrous sodium acetate (5.4 gm) was added to the above solution followed by powdered iron (0.15 gm). The system was flushed thoroughly with nitrogen. A solution of bromine (5.79 gm, 0.0362 mol) in glacial acetic acid (10 ml) was added to the above stirred suspension at room temperature over a period of 15 min. The reaction mixture was stirred at room temperature for 45 min. The reaction mixture was poured into aqueous 2% sodium bisulfite (200 ml) and stirred for 10 min. The precipitate was filtered washed with water (100 ml), and dried to obtain 3.5 gm of 2-bromoisovanillin as white powder mp: (200-202° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.